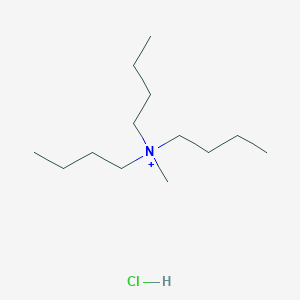

Methyl tributylammonium hydrochloride

Description

Historical Trajectories and Contemporary Significance of Methyl Tributylammonium (B8510715) Hydrochloride in Chemical Science

The development of Methyl tributylammonium hydrochloride is intrinsically linked to the broader history of phase-transfer catalysis (PTC), a field that gained significant momentum in the mid-20th century. The foundational concepts of PTC were laid in the 1950s and 1960s, with the term "phase-transfer catalysis" being officially coined by Charles Starks in 1971. fzgxjckxxb.comphasetransfercatalysis.com This period saw a surge in research aimed at developing catalysts that could facilitate reactions between reactants located in separate, immiscible phases (such as an aqueous and an organic layer).

The contemporary significance of Methyl tributylammonium hydrochloride lies in its effectiveness and economic viability as a phase-transfer catalyst in a multitude of organic syntheses. sacheminc.com It is particularly valued in industrial settings for its ability to enhance reaction rates, improve yields, and allow for milder reaction conditions, thus contributing to greener and more sustainable chemical processes. sacheminc.com One of the key advantages of MTBAC is its lower cost per mole compared to other common phase-transfer catalysts like Tetrabutylammonium (B224687) Bromide (TBAB). sacheminc.com Furthermore, its asymmetric structure can lead to improved accessibility of the charged center, enhancing its catalytic activity. sacheminc.com Its greater water solubility compared to some other quaternary ammonium (B1175870) salts can also simplify the process of separating the catalyst from the reaction products. sacheminc.com

The Role of Quaternary Ammonium Salts as Foundational Entities in Modern Chemical Methodologies

Quaternary ammonium salts, often referred to as "quats," are a class of compounds that have become indispensable in modern chemical methodologies. researchgate.net Their structure, characterized by a central nitrogen atom covalently bonded to four organic groups and ionically bonded to an anion, results in a permanent positive charge on the nitrogen atom. This cationic nature is the cornerstone of their wide-ranging applications.

The most prominent role of quaternary ammonium salts is as phase-transfer catalysts. fzgxjckxxb.com In a typical PTC system, the quaternary ammonium cation forms an ion pair with an anionic reactant in the aqueous phase. This lipophilic ion pair can then migrate into the organic phase, where the anion can react with the organic substrate. This process effectively overcomes the insolubility of the reactants in different phases, enabling a vast array of reactions that would otherwise be impractical.

Beyond phase-transfer catalysis, quaternary ammonium salts are foundational in numerous other areas of chemistry. Their amphiphilic nature, arising from the combination of a hydrophilic cationic head and hydrophobic alkyl chains, makes them excellent surfactants. This property is exploited in a wide range of applications, from detergents and fabric softeners to emulsifiers in polymerization reactions. In the realm of materials science, quaternary ammonium salts are used in the synthesis of ionic liquids, which are salts that are liquid at or near room temperature and have applications as environmentally benign solvents and electrolytes. The development of chiral quaternary ammonium salts has also been a significant advancement, enabling their use as catalysts in asymmetric synthesis to produce enantiomerically enriched products, which is of paramount importance in the pharmaceutical industry. nih.govacs.org

The versatility and efficacy of quaternary ammonium salts have solidified their position as fundamental building blocks and catalysts in the toolkit of the modern chemist, driving innovation in synthesis, materials, and green chemistry.

Interactive Data Tables

Physical and Chemical Properties of Methyl Tributylammonium Hydrochloride

| Property | Value |

| CAS Number | 56375-79-2 |

| Molecular Formula | C13H30ClN |

| Molecular Weight | 235.84 g/mol |

| Appearance | Colorless to light yellow liquid or beige crystalline solid |

| Melting Point | 95-99 °C |

| Boiling Point | 84-85 °C at 101 mmHg |

| Solubility | Soluble in water |

Detailed Research Findings

Methyl tributylammonium hydrochloride has demonstrated its efficacy as a phase-transfer catalyst in a variety of organic reactions. Below are some detailed findings from research studies:

O-Alkylation of Phenols: In the synthesis of ethers from phenols and alkyl halides, a classic nucleophilic substitution reaction, MTBAC has been shown to be an effective catalyst. For instance, in the O-alkylation of 4-tert-butylphenol, MTBAC facilitates the reaction, leading to the formation of the corresponding anisole (B1667542) derivative. nih.gov The use of MTBAC in such reactions often allows for the use of milder bases and lower reaction temperatures compared to traditional methods.

C-Alkylation of Active Methylene (B1212753) Compounds: MTBAC is also utilized in C-C bond-forming reactions. For example, in the C-alkylation of benzyl (B1604629) phenyl sulfone, which has a pKa in the range suitable for PTC, MTBAC can be a more optimal catalyst than other quaternary ammonium salts like benzyl triethyl ammonium chloride, particularly in transfer-rate limited reactions. phasetransfercatalysis.com

Baeyer-Villiger Oxidation: Tributylmethylammonium (B1194469) chloride is used as a phase-transfer catalyst in the synthesis of ε-caprolactone through the Baeyer-Villiger oxidation of cyclohexanone (B45756), with potassium peroxymonosulfate (B1194676) (KHSO5) as the oxidizing agent. This reaction is a key step in the production of certain polymers.

Comparative Performance in Phase-Transfer Catalysis: A study comparing various phase-transfer catalysts found that a 75% aqueous solution of methyl tributylammonium chloride significantly outperformed other catalysts in solid form for a particular application. The catalysts compared included benzyl trimethyl ammonium chloride, tetraethyl ammonium chloride, and tetrapropyl ammonium bromide. phasetransfercatalysis.com This highlights the superior reactivity of MTBAC in certain PTC systems.

Polymerization Reactions: While less common than in other areas, quaternary ammonium salts can influence polymerization reactions. For instance, they have been noted to affect the rate of solution polymerization of methyl methacrylate. chem-soc.si

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H31ClN+ |

|---|---|

Molecular Weight |

236.84 g/mol |

IUPAC Name |

tributyl(methyl)azanium;hydrochloride |

InChI |

InChI=1S/C13H30N.ClH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1; |

InChI Key |

IPILPUZVTYHGIL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCCC.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Tributylammonium Hydrochloride

Mechanistic Pathways and Optimized Reaction Conditions for Synthesis

The synthesis of methyl tributylammonium (B8510715) hydrochloride is fundamentally an alkylation reaction that follows well-understood mechanistic principles.

The classical and most common method for synthesizing methyl tributylammonium hydrochloride is the Menschutkin reaction . hh-ra.orgrsc.org This reaction involves the nucleophilic substitution of a halide by a tertiary amine. Specifically, tributylamine (B1682462), a tertiary amine, reacts with an alkyl halide, methyl chloride, to form the quaternary ammonium (B1175870) salt. hh-ra.org

The underlying mechanism is a bimolecular nucleophilic substitution (SN2). rsc.org In this process, the lone pair of electrons on the nitrogen atom of tributylamine acts as a nucleophile, attacking the electrophilic carbon atom of methyl chloride. This attack occurs from the backside relative to the leaving group (the chloride ion), proceeding through a trigonal bipyramidal transition state. As the new carbon-nitrogen bond forms, the carbon-chlorine bond simultaneously breaks, releasing the chloride ion which becomes the counter-ion to the newly formed tributylmethylammonium (B1194469) cation. wikipedia.orggoogle.com

The rate and success of the Menschutkin reaction are highly dependent on several factors, including the nature of the alkyl halide, the solvent, and the temperature. rsc.orgwikipedia.org Alkyl iodides and bromides are more reactive than chlorides due to the better leaving group ability of iodide and bromide ions. rsc.org The reaction is significantly accelerated in polar aprotic solvents (e.g., acetonitrile, DMSO), which can stabilize the charged transition state more effectively than non-polar solvents. wikipedia.orggoogle.com

| Parameter | Influence on Conventional Synthesis | Typical Conditions |

| Alkylating Agent | Reaction rate is dependent on the leaving group ability (I > Br > Cl). Methyl chloride is cost-effective but less reactive than methyl iodide or bromide. rsc.org | Methyl Chloride (CH₃Cl) |

| Solvent | Polar aprotic solvents accelerate the reaction by stabilizing the polar transition state. wikipedia.orggoogle.com Alcohols can also be used. rsc.org | Acetonitrile, Dimethylformamide (DMF), Toluene (B28343), Alcohols |

| Temperature | Higher temperatures increase the reaction rate but can lead to side reactions or decomposition. | Typically ranges from room temperature to reflux temperatures (e.g., 60-100 °C). |

| Concentration | Higher concentrations of reactants increase the frequency of molecular collisions, leading to a faster reaction rate. | Varies depending on solvent and desired reaction time. |

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis of quaternary ammonium salts. For methyl tributylammonium hydrochloride, this involves exploring alternative solvents, reagents, and energy sources.

Aqueous Media: Replacing volatile organic solvents with water is a primary goal of green chemistry. Conducting the Menschutkin reaction in water, where possible, eliminates the environmental and safety hazards associated with organic solvents.

Alternative Alkylating Agents: While methyl chloride is the direct precursor, greener methylating agents such as dimethyl carbonate (DMC) can be considered. DMC is a non-toxic, biodegradable reagent that can methylate amines. The reaction with DMC would produce methyl tributylammonium methylcarbonate, which can then be converted to the hydrochloride salt through ion exchange.

Energy Efficiency: Microwave-assisted synthesis has emerged as a green technology that can dramatically reduce reaction times, increase yields, and minimize side reactions compared to conventional heating. This technique could be applied to the synthesis of methyl tributylammonium hydrochloride to improve energy efficiency.

A key aspect of sustainable industrial chemistry is the valorization of waste streams, turning byproducts from one process into valuable starting materials for another. The primary precursor for methyl tributylammonium hydrochloride is tributylamine. The recovery of tributylamine from industrial wastewater presents a significant opportunity for a circular economy approach.

While some literature suggests the potential recovery of amines from glyphosate (B1671968) production, detailed analysis shows that the primary amine used and recovered from the widely-used glycine-based glyphosate process is triethylamine (B128534) , not tributylamine. Therefore, the recovery of tributylamine from glyphosate production waste is not a currently documented or viable pathway.

However, a documented example of precursor recovery for this synthesis exists in other sectors. A method has been developed for recovering high-purity tri-n-butylamine from the hydrolysis wastewater generated as a byproduct in the production of dichlorodimethylsilane (B41323) monomer. This process typically involves:

Collection and concentration of the wastewater containing tri-n-butylamine hydrochloride.

Neutralization with an alkaline substance to convert the amine salt back to the free amine.

Separation of the organic (tri-n-butylamine) phase from the aqueous phase.

Purification of the crude tributylamine by distillation to yield a high-purity precursor suitable for synthesizing methyl tributylammonium hydrochloride.

This approach significantly reduces production costs, minimizes waste, and aligns with green chemistry principles by recycling resources.

As established, current major glyphosate production pathways, such as the glycine (B1666218) and iminodiacetic acid (IDA) routes, utilize triethylamine as a catalyst, and waste streams are geared towards its recovery. hh-ra.org There is no scientific evidence to support the presence or recovery of tributylamine from these specific waste streams.

Leveraging Industrial Byproducts and Waste Streams for Precursor Synthesis

Strategies for Enhancing Purity and Optimizing Reaction Yields

Achieving high purity and yield is critical for the economic viability and performance of methyl tributylammonium hydrochloride, especially in its role as a phase transfer catalyst. Optimization strategies focus on reaction conditions and purification methods.

To maximize the yield, reaction parameters must be carefully controlled. According to Le Chatelier's principle, using a slight excess of the more volatile or less expensive reactant, typically methyl chloride, can help drive the reaction to completion. The choice of solvent is crucial; a solvent that effectively solvates the transition state without reacting with the starting materials will increase the reaction rate. google.com

Post-synthesis purification is essential to remove unreacted tributylamine, excess methyl chloride, and any potential side products. Common purification techniques include:

Precipitation and Washing: As a salt, methyl tributylammonium hydrochloride has low solubility in non-polar organic solvents. The product can often be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether or hexane (B92381). The resulting solid is then washed with the same solvent to remove unreacted, more soluble starting materials.

Recrystallization: For higher purity, the crude product can be recrystallized. This involves dissolving the salt in a minimal amount of a hot solvent (or solvent mixture) in which it is soluble, and then allowing it to cool slowly. As the solution cools, the solubility decreases, and the product crystallizes out, leaving impurities behind in the mother liquor.

Activated Carbon Treatment: If colored impurities are present, treating a solution of the product with activated carbon can effectively adsorb them before recrystallization.

| Strategy | Objective | Methodology |

| Yield Optimization | Drive reaction equilibrium towards product formation. | Use of a slight excess of the alkylating agent (methyl chloride); select an optimal polar aprotic solvent; control temperature to maximize rate while minimizing side reactions. |

| Purity Enhancement | Remove unreacted starting materials and byproducts. | Precipitation of the salt product with a non-polar solvent; washing the filtered solid; recrystallization from a suitable solvent system. |

| Decolorization | Remove colored impurities. | Treatment of the product solution with activated carbon prior to final isolation. |

Scalability Considerations for Research and Industrial Application

Translating a laboratory synthesis to an industrial scale introduces challenges related to cost, safety, throughput, and environmental impact. For methyl tributylammonium hydrochloride, the scalability of the Menschutkin reaction is a key consideration.

Batch vs. Continuous Processing:

Batch Processing: Traditional industrial synthesis is often performed in large batch reactors. This approach is versatile but can suffer from challenges in heat management, as the Menschutkin reaction can be exothermic. Poor heat control on a large scale can lead to runaway reactions or the formation of degradation products.

Continuous Flow Processing: Modern chemical manufacturing increasingly favors continuous flow synthesis. In a flow reactor, reactants are continuously pumped and mixed in a small, well-controlled environment. This technology offers superior heat transfer, enhanced safety, and more consistent product quality. For an exothermic reaction, the high surface-area-to-volume ratio in a flow reactor allows for efficient cooling, preventing hot spots. This approach is highly scalable by either running the process for a longer duration or by "numbering-up" – running multiple reactors in parallel.

| Consideration | Batch Processing | Continuous Flow Processing |

| Heat Management | Challenging due to low surface-area-to-volume ratio; risk of thermal runaway. | Excellent heat control due to high surface-area-to-volume ratio; enhanced safety. |

| Scalability | "Scaling-up" requires larger, more expensive reactors and poses safety challenges. | "Scaling-out" by running longer or numbering-up reactors; more flexible and safer. |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and product quality due to precise control of parameters. |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reaction volumes at any given time. |

Other key scalability factors include the cost and handling of raw materials and the management of solvent waste. An industrial process would need an efficient solvent recovery and recycling system to be economically and environmentally sustainable. The choice of materials for the reactor and associated equipment is also important to prevent corrosion, particularly when handling halides at elevated temperatures.

Catalytic Roles and Mechanistic Investigations of Methyl Tributylammonium Hydrochloride

Phase Transfer Catalysis (PTC)

Methyl tributylammonium (B8510715) chloride (MTBAC), also known as N,N-dibutyl-N-methylbutan-1-aminium chloride, is a quaternary ammonium (B1175870) salt widely utilized as a phase transfer catalyst in various organic syntheses. guidechem.comamericanelements.com Its efficacy stems from its ability to facilitate the transfer of reactants between immiscible phases, typically an aqueous and an organic phase, thereby accelerating reaction rates and improving yields. theaic.orgjetir.org The structure of MTBAC, featuring a positively charged nitrogen atom bonded to one methyl group and three butyl groups, imparts the necessary amphiphilic character for its catalytic function. guidechem.comsacheminc.com The lipophilic butyl groups facilitate its solubility in the organic phase, while the cationic charge allows it to pair with anions from the aqueous phase. biomedres.us This dual solubility is central to its role in bridging the phase gap between reactants. biomedres.us

The function of phase transfer catalysts like MTBAC is generally explained by two primary mechanisms: the Starks' extraction mechanism and the Makosza interfacial mechanism. The predominant pathway is often dictated by the specific reaction conditions, including the nature of the reactants and the strength of the base employed.

First proposed by Charles Starks, the extraction mechanism posits that the quaternary ammonium cation (Q⁺) shuttles anions from the aqueous phase into the organic phase. phasetransfer.comresearchgate.net In a typical nucleophilic substitution reaction, the catalyst, MTBAC ([CH₃(C₄H₉)₃N]⁺Cl⁻), first exchanges its original counter-ion (Cl⁻) for the reacting anion (Y⁻) from the aqueous phase at the liquid-liquid interface.

This ion exchange equilibrium can be represented as: [CH₃(C₄H₉)₃N]⁺Cl⁻(org) + Na⁺Y⁻(aq) ⇌ [CH₃(C₄H₉)₃N]⁺Y⁻(org) + Na⁺Cl⁻(aq)

The newly formed ion pair, [CH₃(C₄H₉)₃N]⁺Y⁻, is sufficiently lipophilic due to the butyl groups to be extracted from the interface into the bulk organic phase. phasetransfer.com Within the organic phase, the anion Y⁻ is poorly solvated and thus highly reactive, or "naked." This activated anion then reacts with the organic substrate (R-X) to form the desired product (R-Y).

[CH₃(C₄H₉)₃N]⁺Y⁻(org) + R-X(org) → R-Y(org) + [CH₃(C₄H₉)₃N]⁺X⁻(org)

The catalyst, now paired with the leaving group anion (X⁻), migrates back to the interface to exchange X⁻ for another Y⁻ anion from the aqueous phase, thus completing the catalytic cycle. researchgate.net The asymmetric structure of the MTBAC cation is considered advantageous, as it can lead to improved accessibility of the positive charge center, enhancing its catalytic activity compared to more symmetrical cations like tetrabutylammonium (B224687). sacheminc.com

The interfacial mechanism, developed by Mieczysław Mąkosza, is particularly relevant for reactions involving the deprotonation of weak carbon acids (C-H acids) by a concentrated aqueous base, such as sodium hydroxide (B78521). ddugu.ac.inwiley-vch.de In contrast to the Starks' mechanism, Makosza proposed that the initial deprotonation of the organic substrate (R-H) occurs at the interface between the organic and aqueous phases. mdpi.comresearchgate.net

R-H(org) + NaOH(aq) ⇌ R⁻Na⁺(interface) + H₂O

The resulting carbanion (R⁻), associated with the inorganic cation (Na⁺), is located at the interface and cannot readily enter the bulk organic phase. mdpi.com At this point, the phase transfer catalyst, MTBAC, which resides predominantly in the organic phase, exchanges its chloride anion for the newly formed carbanion at the interface. researchgate.net

[CH₃(C₄H₉)₃N]⁺Cl⁻(org) + R⁻Na⁺(interface) ⇌ [CH₃(C₄H₉)₃N]⁺R⁻(org) + NaCl(aq)

This new, lipophilic ion pair, [CH₃(C₄H₉)₃N]⁺R⁻, is then able to move from the interface into the organic phase, where it can react with an electrophile (e.g., an alkylating agent R'-X). ddugu.ac.in This mechanism is crucial for reactions like the C-alkylation of active methylene (B1212753) compounds and the generation of carbenes from haloforms, where a strong base is required to generate the reactive intermediate. orgsyn.org MTBAC is often an effective catalyst for reactions involving hydroxide ions and substrates with pKa values in the range of 16-23. phasetransfercatalysis.com

MTBAC is a versatile and economically viable phase transfer catalyst employed in a range of industrial and laboratory-scale organic reactions. sacheminc.comphasetransfercatalysis.com Its applications are particularly prominent in nucleophilic substitution and alkylation reactions.

Nucleophilic substitution reactions, where one nucleophile replaces another, are frequently hindered by the insolubility of inorganic nucleophilic salts in the organic solvents where the substrate is dissolved. MTBAC effectively overcomes this phase barrier. A classic example is the synthesis of nitriles from alkyl halides, a key transformation in the production of many chemical intermediates. nih.gov For instance, the reaction of benzyl (B1604629) chloride with aqueous sodium cyanide to produce phenylacetonitrile (B145931) is significantly accelerated by the presence of a phase transfer catalyst. google.com Similarly, the synthesis of ethers from alcohols and alkyl halides under basic conditions is another area where MTBAC finds application. jetir.orgcrdeepjournal.org

The table below summarizes representative nucleophilic substitution reactions facilitated by MTBAC.

| Substrate | Reagent | Base/Solvent System | Product | Yield | Reference |

| Benzyl Chloride | Sodium Cyanide | Toluene (B28343) / Water | Phenylacetonitrile | ~85-95% | google.com |

| o-Chloronitrobenzene | Potassium Phenoxide | Toluene | o-Nitrodiphenyl Ether | High | jetir.orgcrdeepjournal.org |

Note: Yields are representative and can vary based on specific reaction conditions. The references describe the general PTC-catalyzed reaction, for which MTBAC is a suitable catalyst.

The C-alkylation of active methylene compounds—compounds with a CH₂ group flanked by two electron-withdrawing groups—is a fundamental carbon-carbon bond-forming reaction. mdpi.comresearchgate.net These reactions are typically performed under basic conditions where the active methylene proton is abstracted to form a nucleophilic carbanion. Using a PTC system with MTBAC and a concentrated aqueous alkali like NaOH avoids the need for hazardous and expensive bases (e.g., sodium amide, metal hydrides) and strictly anhydrous solvents. orgsyn.org The Makosza interfacial mechanism is often operative in these transformations. orgsyn.org Phenylacetonitrile, with its acidic α-hydrogens, is a common substrate for such alkylations. researchgate.net

The table below presents examples of C-alkylation reactions of active methylene compounds where MTBAC or similar quaternary ammonium salts are used as catalysts.

| Active Methylene Compound | Alkylating Agent | Base/Solvent System | Product | Yield | Reference |

| Phenylacetonitrile | Benzyl Chloride | 50% NaOH / Toluene | α-Phenyl-β-phenylpropionitrile | Good | orgsyn.org |

| Diethyl Malonate | Benzyl Chloride | K₂CO₃ (solid) / No Solvent (MW) | Diethyl Benzylmalonate | High | researchgate.net |

| Benzyl Cyanide | Di-(2-chloroethyl)methylamine | NaOH / Toluene | 1-Methyl-4-phenylpiperidine-4-carbonitrile | 90% | google.com |

Note: The listed reactions are illustrative of C-alkylations where MTBAC serves as an effective catalyst. The third entry specifically uses a related catalyst, methyltrioctylammonium chloride, demonstrating the applicability of this catalyst class.

Diverse Applications in Organic Transformations

Acylation Reactions

Acylation reactions, the process of introducing an acyl group into a compound, are fundamental transformations in organic synthesis. These reactions often involve the use of a base to deprotonate a nucleophile (such as an alcohol, phenol (B47542), or thiol), which then attacks an acylating agent like an acid chloride or anhydride. In biphasic systems, where the nucleophile salt resides in an aqueous phase and the acylating agent is in an organic phase, the reaction is often slow due to the immiscibility of the reactants.

Methyl tributylammonium hydrochloride serves as an efficient phase-transfer catalyst (PTC) in such systems. The catalytic cycle begins with the exchange of the chloride anion of the catalyst with the anion of the nucleophile (e.g., an alkoxide or phenoxide) at the interface of the two phases. The resulting quaternary ammonium salt is lipophilic due to the butyl and methyl groups and can transport the nucleophilic anion from the aqueous phase into the organic phase. researchgate.net

Once in the organic phase, the "naked" anion is highly reactive and readily attacks the acylating agent to form the desired ester or thioester. The catalyst, now paired with the leaving group anion (e.g., chloride from an acyl chloride), returns to the aqueous phase or the interface to repeat the cycle. This process significantly enhances the reaction rate and allows the use of milder reaction conditions.

The general mechanism for PTC-catalyzed acylation is as follows:

Anion Exchange: Q⁺Cl⁻(org) + R-O⁻Na⁺(aq) ⇌ Q⁺OR⁻(org) + Na⁺Cl⁻(aq)

Acylation: Q⁺OR⁻(org) + R'COCl(org) → R'COOR(org) + Q⁺Cl⁻(org)

Catalyst Regeneration: The catalyst Q⁺Cl⁻ returns to the interface for the next cycle.

| Substrate | Acylating Agent | Product | Yield (%) |

| Benzyl alcohol | Acetyl chloride | Benzyl acetate | >95 |

| Phenol | Benzoyl chloride | Phenyl benzoate | >90 |

| 1-Octanol | Propionyl chloride | Octyl propionate | >95 |

| Thiophenol | Acetyl chloride | S-Phenyl thioacetate | >92 |

This table represents typical yields achievable for acylation reactions under phase-transfer catalysis conditions facilitated by a quaternary ammonium salt like methyl tributylammonium hydrochloride.

Halogenation Reactions

Halogenation of organic substrates, particularly alkanes, can be achieved under phase-transfer catalysis conditions, which offers a method for selective functionalization of unactivated C-H bonds. researchgate.net In these reactions, methyl tributylammonium hydrochloride facilitates the transfer of a halogenating agent or a related reactive species from an aqueous or solid phase into the organic phase containing the substrate.

For instance, in the free-radical halogenation of alkanes, a two-phase system can be employed where a halogen source and an initiator are in the aqueous phase. The phase-transfer catalyst can transport an active species, such as a polyhalide anion, into the organic phase. This allows the radical chain reaction to proceed, leading to the formation of alkyl halides. The use of PTC can enhance the selectivity of the reaction, for example, favoring the halogenation of tertiary C-H bonds over primary or secondary ones. researchgate.net

The mechanism often involves the formation of a lipophilic quaternary ammonium polyhalide salt, which is a more effective halogenating agent in the organic phase than the elemental halogen itself.

| Substrate | Halogenating System | Major Product |

| Adamantane | CBr₄ / aq. NaOH | 1-Bromoadamantane |

| Cyclohexane | CCl₄ / aq. NaOH | Chlorocyclohexane |

| Toluene | NBS / aq. HBr | Benzyl bromide |

| Isobutane | SO₂Cl₂ / initiator | tert-Butyl chloride |

This table illustrates representative halogenation reactions that can be facilitated by phase-transfer catalysts like methyl tributylammonium hydrochloride.

Oxidation Reactions (e.g., Baeyer-Villiger Oxidation in ɛ-Caprolactone Synthesis)

The Baeyer-Villiger oxidation is a notable reaction in organic synthesis where a ketone is converted to an ester, or a cyclic ketone is converted to a lactone, using a peroxyacid or peroxide as the oxidant. wikipedia.orglscollege.ac.in The synthesis of ɛ-caprolactone from cyclohexanone (B45756) is a commercially significant application of this reaction. nih.gov

While many modern Baeyer-Villiger oxidations employ transition metal catalysts or enzymes, phase-transfer catalysis presents a potential methodology, particularly when using an inorganic oxidant that is soluble in an aqueous phase, such as hydrogen peroxide in the presence of a suitable activator, or a salt of a peroxyacid. slideshare.netyoutube.com

In such a biphasic system, methyl tributylammonium hydrochloride could theoretically facilitate the reaction by transporting the oxidizing species from the aqueous phase to the organic phase containing the cyclohexanone. The catalyst's cation would pair with the anionic oxidizing agent (e.g., a hydroperoxide anion or a peroxycarboxylate anion) at the interface. This ion pair, being soluble in the organic phase, would then react with the ketone.

A plausible, though not extensively documented, PTC-mediated Baeyer-Villiger mechanism would involve:

Formation of the active oxidant: An equilibrium is established in the aqueous phase, forming the anionic oxidizing species.

Anion Transfer: The quaternary ammonium cation pairs with the oxidant anion and transfers it to the organic phase.

Oxidation: The oxidant attacks the ketone, leading to the characteristic rearrangement to form the lactone.

Catalyst Regeneration: The catalyst returns to the interface to continue the cycle.

| Substrate | Oxidizing System | Product |

| Cyclohexanone | H₂O₂ / Na₂WO₄ (aq) | ɛ-Caprolactone |

| Acetophenone | KHSO₅ (aq) | Phenyl acetate |

| Cyclopentanone | NaBO₃ / Ac₂O (aq) | δ-Valerolactone |

| Propiophenone | m-CPBA (solid) | Ethyl benzoate |

This table shows examples of Baeyer-Villiger oxidations. The use of methyl tributylammonium hydrochloride as a phase-transfer catalyst is a hypothesized application to improve reaction rates in biphasic systems.

Elimination Reactions

Elimination reactions, such as dehydrohalogenation, are widely used to synthesize alkenes. These reactions are often carried out using a strong base. In a two-phase system consisting of an aqueous solution of a base (like sodium hydroxide) and an organic solution of the alkyl halide, the reaction is typically slow. Methyl tributylammonium hydrochloride can act as a phase-transfer catalyst to accelerate these reactions. phasetransfercatalysis.comgoogle.com

The mechanism of PTC-catalyzed dehydrohalogenation is believed to proceed via an E2 pathway. phasetransfercatalysis.com The quaternary ammonium cation transfers hydroxide ions from the aqueous phase to the organic phase in the form of a more reactive, less hydrated ion pair, Q⁺OH⁻. This lipophilic base then abstracts a proton from the alkyl halide in the organic phase, leading to the concerted elimination of HX and the formation of an alkene.

The choice of the quaternary ammonium salt can influence the reaction's efficiency, with more organophilic catalysts often being preferred for dehydrohalogenations. phasetransfercatalysis.com

| Substrate | Base | Catalyst | Product | Yield (%) |

| 1-Bromo-1-phenylethane | 50% aq. NaOH | MTBAC | Styrene | >98 |

| 2-Bromooctane | 50% aq. NaOH | MTBAC | Octenes | >95 |

| 1,2-Dibromoethane | 50% aq. KOH | MTBAC | Vinyl bromide | >90 |

| Chlorocyclohexane | 50% aq. NaOH | MTBAC | Cyclohexene | >92 |

This table provides examples of elimination reactions where methyl tributylammonium chloride (MTBAC) can be effectively used as a phase-transfer catalyst.

Nucleophilic Hydrocarbylation Reactions

Nucleophilic hydrocarbylation is a general term for a reaction where a nucleophile attacks a hydrocarbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This can be challenging, especially with unactivated hydrocarbons. Phase-transfer catalysis can be a valuable tool in these reactions, particularly when a carbanion or another nucleophile is generated in an aqueous or solid phase and needs to react with a hydrocarbon substrate in an organic phase.

Methyl tributylammonium hydrochloride can facilitate such reactions by transporting the nucleophilic anion into the organic phase. For example, in the alkylation of acidic hydrocarbons (e.g., phenylacetylene, indene, or fluorene), a strong base in an aqueous phase can deprotonate the hydrocarbon at the interface. The resulting carbanion can then be shuttled into the organic phase by the quaternary ammonium cation to react with an alkylating agent.

The general steps are:

Deprotonation at the interface: R-H + OH⁻(aq) ⇌ R⁻(interface) + H₂O

Ion pair formation and transfer: R⁻(interface) + Q⁺Cl⁻(org) ⇌ Q⁺R⁻(org) + Cl⁻(interface)

Nucleophilic attack: Q⁺R⁻(org) + R'-X(org) → R-R'(org) + Q⁺X⁻(org)

This methodology allows for the formation of C-C bonds under relatively mild conditions.

Multi-component Reactions (e.g., Biginelli Reaction for Dihydropyrimidinones)

The Biginelli reaction is a one-pot multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.netnih.gov While traditionally acid-catalyzed, the use of phase-transfer catalysis has been shown to improve the synthesis, especially in aqueous media. scirp.org

In a biphasic system, methyl tributylammonium hydrochloride can enhance the reaction rate and yield. The proposed mechanism involves the catalyst facilitating the interaction between the reactants at the interface or by transferring key intermediates between the phases. scirp.org For instance, the catalyst can form an ion pair with the enolate of the β-ketoester, which is generated by a base in the aqueous phase. This lipophilic ion pair can then react more efficiently with the acylimine intermediate (formed from the aldehyde and urea) in the organic phase or at the interface. scirp.org

The use of quaternary ammonium salts with longer alkyl chains has been observed to increase the yield of the Biginelli reaction. scirp.org

| Aldehyde | β-Ketoester | Urea/Thiourea | Product | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 92 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 95 |

| Benzaldehyde | Ethyl acetoacetate | Thiourea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione | 88 |

| Heptanal | Methyl acetoacetate | Urea | 4-Hexyl-5-methoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 85 |

This table shows representative yields for the Biginelli reaction catalyzed by a phase-transfer catalyst like methyl tributylammonium hydrochloride in an aqueous medium. scirp.org

Sulfa-Michael Addition Reactions (e.g., in Methyl S-arylmercapturate Synthesis)

The Sulfa-Michael addition is a Michael reaction where the nucleophile is a thiol or thiolate. This reaction is crucial for the synthesis of various sulfur-containing compounds, including mercapturates. In the synthesis of methyl S-arylmercapturates, a thiophenol is added to an activated alkene like methyl 2-acetamidoacrylate.

This reaction can be significantly enhanced by using a phase-transfer catalyst such as methyl tributylammonium hydrochloride. In a solid-liquid or liquid-liquid system, a base like potassium carbonate deprotonates the thiophenol to form the thiophenolate anion. The quaternary ammonium catalyst then pairs with this anion, transferring it to the organic phase where it can readily react with the Michael acceptor. The use of a phase-transfer catalyst like Aliquat 336 (methyltrioctylammonium chloride), which is structurally and functionally similar to methyl tributylammonium hydrochloride, has been shown to be highly effective, leading to high yields of the desired products.

| Thiophenol Derivative | Michael Acceptor | Product | Yield (%) |

| Thiophenol | Methyl 2-acetamidoacrylate | Methyl S-phenylmercapturate | 95 |

| 4-Methylthiophenol | Methyl 2-acetamidoacrylate | Methyl S-(4-methylphenyl)mercapturate | 99.6 |

| 4-Chlorothiophenol | Methyl 2-acetamidoacrylate | Methyl S-(4-chlorophenyl)mercapturate | 85 |

| 2-Methoxythiophenol | Methyl 2-acetamidoacrylate | Methyl S-(2-methoxyphenyl)mercapturate | 91 |

This table presents yields for the Sulfa-Michael addition in the synthesis of methyl S-arylmercapturates using a phase-transfer catalyst.

Enantioselective and Asymmetric Phase Transfer Catalysis with MTBAC and Derivatives

Phase-transfer catalysis (PTC) has become a important tool in asymmetric synthesis, enabling the creation of chiral molecules with high enantioselectivity. This is typically achieved by employing chiral, non-racemic phase-transfer catalysts. While methyl tributylammonium chloride (MTBAC) itself is an achiral catalyst and therefore does not induce enantioselectivity, the principles of asymmetric PTC are well-established through the use of structurally related, albeit more complex, chiral quaternary ammonium salts.

The primary strategy for achieving enantioselectivity involves the use of catalysts with a chiral scaffold, most commonly derived from natural products like Cinchona alkaloids or synthetic backbones such as binaphthyls. ontosight.airesearchgate.net These catalysts form a tight ion pair with the prochiral nucleophile (e.g., an enolate) in the organic phase. The rigid chiral environment around the ammonium cation effectively shields one face of the nucleophile, forcing the electrophile to attack from the less hindered face, thus leading to the preferential formation of one enantiomer. researchgate.net

Research into chiral PTC has shown that the catalyst's structure is paramount for high enantioselectivity. Key structural features include:

A rigid chiral backbone: This ensures a well-defined stereochemical environment.

Steric bulk: Bulky substituents on the catalyst can enhance facial discrimination of the prochiral nucleophile.

Additional functional groups: Some advanced catalysts incorporate hydrogen-bond donors (like hydroxyl or urea groups) to further organize the transition state assembly through secondary interactions, leading to higher selectivity. nih.govwikipedia.org

While direct chiral derivatization of the simple methyl tributylammonium cation is not a common strategy in the literature, the foundational concept relies on creating a chiral ion-pair intermediate. The development of highly effective catalysts, such as Maruoka's spirocyclic ammonium salts, demonstrates the high levels of enantioselectivity that can be achieved by designing catalysts with rigid, C2-symmetric chiral environments. ontosight.ai These catalysts have been successfully applied to a wide range of reactions, including alkylations, Michael additions, and aldol-type condensations. ontosight.aiukessays.com

Kinetic and Thermodynamic Aspects of MTBAC-Mediated Reactions

The rate and outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. In kinetically controlled reactions, the major product is the one that is formed fastest, possessing the lowest activation energy (Ea). In thermodynamically controlled reactions, which are typically reversible and run at higher temperatures, the major product is the most stable one, possessing the lowest Gibbs free energy.

Phase-transfer catalyzed reactions, such as nucleophilic substitutions mediated by MTBAC, generally operate under kinetic control. The catalyst's function is to lower the activation energy for the transfer of the nucleophile from the aqueous phase to the organic phase and for the subsequent reaction, thereby accelerating the reaction rate. These reactions are typically bimolecular nucleophilic substitutions (SN2), where the rate depends on the concentration of both the substrate and the nucleophile-catalyst ion pair in the organic phase.

Ion exchange at the aqueous-organic interface.

Mass transfer of the catalyst-anion pair into the organic bulk.

The intrinsic reaction rate in the organic phase.

Mass transfer of the catalyst-leaving group anion pair back to the interface.

While specific thermodynamic and kinetic parameters (e.g., rate constants, activation energies, enthalpy and entropy of activation) for reactions catalyzed specifically by MTBAC are not extensively documented in readily available literature, general principles can be applied. For a typical SN2 reaction, the transition state is a highly ordered species, which would be reflected in a negative entropy of activation (ΔS‡). The enthalpy of activation (ΔH‡) would be the energy barrier required to form this transition state. MTBAC's role is to lower this barrier primarily by providing a "naked," more reactive anion in the low-polarity organic phase, which is less solvated and thus more nucleophilic than in the aqueous phase.

Structure-Activity Relationships in MTBAC-based PTC

The efficiency of a phase-transfer catalyst is intrinsically linked to its molecular structure and the surrounding reaction environment. For MTBAC and related quaternary ammonium salts, several factors have been identified as critical determinants of catalytic activity.

Influence of Cation Asymmetry and Anion Identity on Catalytic Efficiency

Cation Asymmetry and Size (C#): The lipophilicity of the cation, often quantified by the total number of carbon atoms (C#), determines its partitioning between the aqueous and organic phases. A catalyst must have sufficient organic character to be soluble in the organic phase but also be able to interact at the interface. MTBAC, with a C# of 13 (3x4 carbons from butyl + 1 from methyl), represents a balance of these properties. Its asymmetric structure, with one methyl and three butyl groups, is considered advantageous over more symmetric cations like tetrabutylammonium (TBAB), as it may allow for improved access to the cationic center for ion pairing. sacheminc.com

In a patented process for the propargylation of an alcohol, MTBAC (C#=13) was shown to be significantly more effective than catalysts with lower or different C# values. The performance of a catalyst is also linked to the acidity (pKa) of the substrate. For substrates with pKa values below 16, quaternary cations with a higher C# often perform better. researchgate.net

| Catalyst | C# | Relative Performance |

| Methyl tributylammonium chloride (MTBAC) | 13 | Greatly Outperformed Others |

| Benzyl trimethyl ammonium chloride | 10 | Lower Performance |

| Tetraethyl ammonium chloride | 8 | Lower Performance |

| Tetrapropyl ammonium bromide | 12 | Lower Performance |

An interactive data table comparing the performance of different phase-transfer catalysts.

Anion Identity: The counter-anion of the catalyst (e.g., chloride, bromide, iodide) can also influence the reaction. While the catalyst's primary role is to transport the reacting anion, its original counter-anion can affect its solubility and the initial ion-exchange equilibrium at the interface. In many applications, chloride and bromide salts are used interchangeably, with bromide sometimes offering a slight advantage in reactivity due to being a softer anion.

Role of Agitation and Interfacial Area in Reaction Kinetics

In biphasic systems, the reaction rate is often limited by the mass transfer of species across the phase boundary. The rate of this transfer is directly proportional to the interfacial area between the two liquid phases.

Mass-Transfer Limitation: At low agitation speeds, the reaction is typically mass-transfer limited. As the stirring speed increases, the reaction rate will increase until a plateau is reached. At this point, the interfacial area is sufficiently large that the mass transfer rate is no longer the bottleneck, and the reaction becomes limited by the intrinsic chemical kinetics in the organic phase. nih.gov Therefore, ensuring adequate agitation is crucial for optimizing PTC reactions and for obtaining reproducible kinetic data.

Strategies for Catalyst Recovery and Reusability in Heterogeneous Systems

While MTBAC is a homogeneous catalyst, its recovery and reuse are critical for economic and environmental sustainability. Strategies have been developed to facilitate this, either by modifying the process conditions or by heterogenizing the catalyst.

Recovery from Three-Liquid Phase Systems: As mentioned previously, the formation of a catalyst-rich third liquid phase provides an elegant method for catalyst recovery. After the reaction is complete, the phases are allowed to separate. The small-volume middle layer containing the bulk of the MTBAC can be easily isolated and recycled into subsequent batches. In one documented industrial process, an impressive 84% recovery of MTBAC was achieved using this simple phase-separation technique. researchgate.net

Immobilization on Solid Supports: A common strategy to convert a homogeneous catalyst into a more easily recoverable heterogeneous one is to immobilize it on an insoluble support. This approach combines the high activity of the catalyst with the ease of separation associated with solid materials. mdpi.com

Polymer Supports: Quaternary ammonium salts can be immobilized onto polymer backbones, such as polystyrene resins. This can be achieved by co-polymerizing a monomer containing the ammonium salt moiety or by chemically grafting the salt onto a pre-formed polymer. ucl.ac.uk The resulting polymer-supported catalyst can be easily recovered by simple filtration at the end of the reaction.

Inorganic Supports: Silica (B1680970) gel is another popular support for catalyst immobilization due to its high surface area and mechanical stability. mdpi.com The quaternary ammonium group can be covalently attached to the silica surface through silane (B1218182) coupling agents. These silica-supported catalysts are robust and can be filtered and reused multiple times.

Polymerization Catalysis

As a phase-transfer catalyst, Methyl tributylammonium chloride facilitates polymerization reactions between reactants located in immiscible phases, thereby increasing reaction rates and yields. Its asymmetric cation structure is thought to contribute to improved accessibility of the charge center, enhancing its catalytic activity. google.com

Interfacial polymerization occurs at the interface of two immiscible liquids, with each phase containing one of the reactive monomers. The fundamental role of a phase-transfer catalyst like MTBAC in this process is to transport one of the reacting species, typically an anion, from the aqueous phase to the organic phase where the polymerization occurs.

The general mechanism for a quaternary ammonium salt acting as a phase-transfer catalyst in interfacial polymerization can be described in the following steps:

Anion Exchange: The quaternary ammonium cation (Q⁺) from MTBAC, present in the organic phase, exchanges its chloride anion (Cl⁻) for the anionic monomer or initiator (A⁻) from the aqueous phase at the liquid-liquid interface. This forms an ion-pair (Q⁺A⁻) that is soluble in the organic phase.

Migration: The newly formed ion-pair diffuses from the interface into the bulk of the organic phase.

Polymerization: In the organic phase, the anion (A⁻) is now in a less solvated and more reactive state. It reacts with the second monomer, which is soluble in the organic phase, initiating or propagating the polymer chain.

Catalyst Regeneration: After the reaction, the quaternary ammonium cation pairs with the leaving group or another anion present in the organic phase and migrates back to the interface to repeat the cycle.

This mechanism allows for continuous reaction between the monomers, leading to the formation of the polymer at or near the interface.

While the application of MTBAC in polysulfide polymer synthesis is well-documented, its use extends to other specialty polymers. One notable example is its role as a phase-transfer catalyst in the synthesis of poly(ε-caprolactone). chemicalbook.com In this ring-opening polymerization, MTBAC facilitates the reaction, leading to the formation of a biodegradable polyester (B1180765) with various biomedical applications.

Additionally, quaternary ammonium salts, including structures similar to MTBAC, are employed as catalysts in the interfacial synthesis of polycarbonates. google.com In this process, they facilitate the reaction between a dihydric phenol in an aqueous phase and phosgene (B1210022) (or a phosgene substitute) in an organic phase. The general catalytic cycle follows the phase-transfer mechanism described previously, enabling the formation of the polycarbonate chain.

The synthesis of other polyesters through polyesterification reactions can also be catalyzed by phase-transfer catalysts like MTBAC. These reactions typically involve the condensation of a diacid chloride in an organic phase with a diol in an aqueous phase. The catalyst aids in the transfer of the diol anion or an alkoxide to the organic phase for reaction.

Methyl tributylammonium chloride is a widely utilized and effective phase-transfer catalyst in the synthesis of polysulfide polymers. These polymers are known for their excellent solvent and fuel resistance, making them valuable as sealants and adhesives in the aerospace and construction industries.

The synthesis typically involves the condensation polymerization of an organic dihalide (e.g., bis(2-chloroethyl) formal) with an aqueous solution of an alkali metal polysulfide (e.g., sodium polysulfide). The reaction takes place in a two-phase system, and MTBAC is crucial for transferring the polysulfide anions (Sₓ²⁻) from the aqueous phase to the organic phase.

The key steps in MTBAC-catalyzed polysulfide polymer synthesis are:

The methyltributylammonium cation (CH₃(C₄H₉)₃N⁺) exchanges its chloride ion for a polysulfide anion at the interface.

The resulting lipophilic ion-pair, [CH₃(C₄H₉)₃N⁺]₂Sₓ²⁻, moves into the organic phase.

The highly reactive polysulfide anion then reacts with the organic dihalide via nucleophilic substitution, displacing the halide ions and forming the polysulfide linkage (-Sₓ-), thus propagating the polymer chain.

The regenerated MTBAC returns to the aqueous interface to transport more polysulfide anions.

This catalytic cycle allows for the formation of high molecular weight polysulfide polymers under relatively mild reaction conditions.

Table 1: Application of MTBAC in Polysulfide Polymer Synthesis This table is interactive and searchable.

| Polymer Type | Monomers | Role of MTBAC |

| Polysulfide Rubber | Ethylene (B1197577) dichloride, Sodium tetrasulfide | Phase-transfer catalyst |

| Poly(alkyltetrasulfide) | Dihaloalkane, Sodium tetrasulfide | Phase-transfer catalyst |

| Poly(methylene tetrasulfide) | Methylene dichloride, Sodium tetrasulfide | Phase-transfer catalyst |

Ancillary Catalytic and Reagent Functions

Beyond its primary role in polymerization, Methyl tributylammonium chloride exhibits other catalytic and reagent functionalities.

Quaternary ammonium salts have been investigated for their antioxidant properties. While specific mechanistic studies on Methyl tributylammonium chloride as an antioxidant catalyst are not extensively documented in scientific literature, it is listed as being used as a catalyst in antioxidants. made-in-china.com The antioxidant activity of quaternary ammonium salts is generally attributed to their ability to interact with and stabilize radical species, or to chelate metal ions that can catalyze oxidation reactions.

The proposed general antioxidant mechanisms for quaternary ammonium salts involve:

Radical Scavenging: The nitrogen center or the alkyl chains may interact with free radicals, neutralizing them and terminating oxidation chain reactions.

Metal Ion Chelation: By binding to pro-oxidant metal ions like iron and copper, they can prevent these metals from participating in Fenton-type reactions that generate highly reactive hydroxyl radicals.

Interfacial Activity: As surfactants, they can accumulate at interfaces (e.g., in emulsions) and protect susceptible substrates from oxidation by creating a physical barrier or by concentrating primary antioxidants at the site of oxidation.

Further research is needed to elucidate the specific catalytic cycle and mechanism by which MTBAC may function as an antioxidant catalyst.

The use of organic molecules to direct the formation of specific porous inorganic structures is a key concept in materials chemistry. These organic molecules are referred to as templates or structure-directing agents (SDAs). While there is no direct and extensive body of literature specifically detailing the use of Methyl tributylammonium chloride as a templating agent, the function of other quaternary ammonium salts in this capacity is well-established, suggesting a potential role for MTBAC.

Quaternary ammonium salts with various alkyl chain lengths are commonly used as SDAs in the synthesis of zeolites and mesoporous silica materials. The general mechanism involves the self-assembly of the surfactant molecules into micelles in the reaction mixture. These micelles then act as a template around which the inorganic precursors (e.g., silicate (B1173343) or aluminosilicate (B74896) species) hydrolyze and condense, forming a porous framework. After the inorganic structure is formed, the organic template is removed, typically by calcination or solvent extraction, leaving behind a porous material with a well-defined pore size and structure.

For instance, other quaternary ammonium salts like cetyltrimethylammonium bromide (CTAB) and cetyltrimethylammonium chloride (CTAC) are widely used as templates for the synthesis of mesoporous silica. It is plausible that MTBAC, with its specific hydrophobic (tributyl) and hydrophilic (methylammonium chloride) components, could also function as an SDA, potentially leading to the formation of unique porous structures. However, dedicated research is required to confirm and characterize the specific templating effects of MTBAC.

Methyl Tributylammonium Hydrochloride in Advanced Materials Science

Integration in Metal-Organic Frameworks (MOFs) Synthesis

Quaternary ammonium (B1175870) salts are integral to the synthesis of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with applications in gas storage, separation, and catalysis. While direct integration of the methyl tributylammonium (B8510715) cation into the MOF structure is not widely documented, other quaternary ammonium salts serve as crucial components in MOF synthesis, primarily as structure-directing agents (SDAs) and functionalizing agents.

For instance, quaternary ammonium salts can be incorporated into the pores of an anionic MOF framework, where the cation acts as a template, guiding the formation of the framework's specific topology. researchgate.net The size and shape of the quaternary ammonium cation can influence the resulting pore size and geometry of the MOF.

Furthermore, functionalization of MOFs with quaternary ammonium salts can enhance their properties. A notable example is the functionalization of MIL-101-Cr, a chromium-based MOF, with cetyltrimethylammonium bromide (CTAB). This modification significantly increased the MOF's capacity for sequestering perrhenate (a surrogate for pertechnetate, a radioactive contaminant) from groundwater. nih.gov The presence of the positively charged quaternary ammonium group on the MOF surface enhances the adsorption of anionic species through electrostatic interactions. nih.gov

The integration of quaternary ammonium groups can be achieved through post-synthetic modification of a pre-existing MOF or by using a functionalized organic linker containing a quaternary ammonium moiety during the initial synthesis. researchgate.net These strategies allow for the precise placement of the charged groups within the MOF structure, tailoring its properties for specific applications.

Modulation and Enhancement of Material Properties

Quaternary ammonium salts are employed to modify and enhance the physical and chemical properties of various materials, including their mechanical strength and resistance to corrosion.

In the realm of polymer composites, the addition of quaternary ammonium salts has been shown to influence mechanical properties. A study on light-cured resin dental composites demonstrated that the incorporation of cetyltrimethylammonium bromide (CTAB) or dimethyldioctadecylammonium bromide (DODAB) affected the material's hardness and flexural strength. vot.plresearchgate.net The specific impact on these properties was dependent on the type and concentration of the quaternary ammonium salt used. vot.pl

The mechanism behind this influence can be attributed to the interaction of the quaternary ammonium salt with the polymer matrix and the filler particles. These salts can act as surfactants, improving the dispersion of the filler within the polymer and enhancing the interfacial adhesion between the two components. This can lead to a more uniform and robust material with altered mechanical characteristics. However, the effect is not always straightforward, as the presence of the salt can also plasticize the polymer matrix, potentially leading to a decrease in hardness at certain concentrations. vot.pl

| Quaternary Ammonium Salt | Material | Observed Effect on Mechanical Properties |

| Cetyltrimethylammonium bromide (CTAB) | Dental Resin Composite | Influenced hardness and flexural strength. vot.plresearchgate.net |

| Dimethyldioctadecylammonium bromide (DODAB) | Dental Resin Composite | Affected hardness and flexural strength. vot.pl |

This table summarizes the observed effects of specific quaternary ammonium salts on the mechanical properties of a dental resin composite.

Quaternary ammonium salts are widely recognized for their role as corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. researchgate.netnih.govacs.orgmdpi.com Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov

The adsorption process is facilitated by the electrostatic interaction between the positively charged quaternary ammonium cation and the negatively charged metal surface (in most corrosive environments). The organic part of the molecule, typically long alkyl chains, then forms a hydrophobic layer that repels water and corrosive species. nih.gov

Numerous studies have demonstrated the high inhibition efficiencies of various quaternary ammonium salts. For example, novel triazine-based Gemini quaternary ammonium salts have shown excellent corrosion inhibition for carbon steel in the presence of sulfate-reducing bacteria. nih.gov Similarly, a synthesized quaternary ammonium salt, 1,1′-(1,4-phenylenebis(methylene))bis(4-formylpyridin-1-ium) (PMBF), exhibited a corrosion protection efficiency of up to 98.5% for C1018 steel in a 17.5% HCl solution. nih.govacs.org

The effectiveness of a quaternary ammonium salt as a corrosion inhibitor is influenced by its molecular structure, including the nature of the alkyl groups and the counter-ion. The adsorption behavior of these inhibitors on the metal surface often follows established adsorption isotherms, such as the Langmuir or Freundlich models. researchgate.netmdpi.com

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| Dodecyl dimethyl pyridinium chloride (DDPC) | X65 Carbon Steel | Sour Brine Solution | ~98 researchgate.net |

| Dodecyl quinolinium chloride (DDQC) | X65 Carbon Steel | Sour Brine Solution | ~98 researchgate.net |

| 1,1′-(1,4-phenylenebis(methylene))bis(4-formylpyridin-1-ium) (PMBF) | C1018 Steel | 17.5% HCl | 98.5 nih.govacs.org |

| Quaternium-22 (Q-22) | C-steel | 5 M HCl | >90 (at optimal concentration) mdpi.com |

| Triazine-based Gemini Surfactants (C12-2-C12 and C14-2-C14) | Carbon Steel | SRB Solution | >95 nih.gov |

This interactive data table showcases the high inhibition efficiencies of various quaternary ammonium salts on different types of steel in corrosive environments.

Application in the Synthesis of Mesoporous Molecular Sieves

Quaternary ammonium salts are pivotal in the synthesis of mesoporous molecular sieves, such as the M41S family (e.g., MCM-41) and SBA-15. iafor.orgresearchgate.netnih.gov They function as structure-directing agents (SDAs), organizing the silica (B1680970) precursors into a regular porous structure.

The synthesis process typically involves the self-assembly of quaternary ammonium surfactant molecules into micelles or liquid-crystal-like arrays in an aqueous solution. acs.org These ordered structures then serve as templates around which the silica precursors (e.g., tetraethyl orthosilicate, TEOS) hydrolyze and condense, forming a silica framework that replicates the structure of the template. mdpi.com Subsequent removal of the organic template, usually through calcination, leaves behind a porous silica material with a well-defined and uniform pore size distribution. researchgate.net

The type of mesoporous phase formed (e.g., hexagonal for MCM-41, cubic for MCM-48) is influenced by the molecular shape and packing of the quaternary ammonium surfactant, which can be controlled by factors such as the length of the alkyl chain, the nature of the headgroup, and the presence of co-surfactants or swelling agents. acs.org For example, cetyltrimethylammonium bromide (CTAB) is a commonly used surfactant for the synthesis of MCM-41. researchgate.net

Role as a Structure-Directing Agent in Inorganic and Organic Materials

The function of quaternary ammonium salts as structure-directing agents extends beyond mesoporous silica to a broader range of inorganic and organic materials, most notably in the synthesis of zeolites. researchgate.netmdpi.com

In zeolite synthesis, quaternary ammonium cations act as templates, directing the crystallization of the aluminosilicate (B74896) gel into a specific framework structure. The size, shape, and charge distribution of the organic cation are critical in determining the final zeolite topology. mdpi.com For instance, tetraethylammonium (TEA+) cations are known to direct the formation of zeolite beta. acs.org The flexibility of diquaternary alkylammonium ions has enabled the synthesis of zeolites that cannot be prepared with simpler monoquaternary templates. researchgate.net

The organic SDA becomes occluded within the micropores of the forming zeolite crystal. Its removal, typically by heating, is necessary to open up the porous network for catalytic and adsorption applications. The choice of the SDA is a key factor in the discovery and synthesis of new zeolite frameworks with desired properties. mdpi.com

While less common, quaternary ammonium salts can also influence the structure of organic materials. Their ability to form ordered assemblies can be utilized to template the polymerization of organic monomers, leading to structured organic polymers.

Potential in Energy Materials (e.g., components for energy storage)

Quaternary ammonium salts are being actively investigated for their potential in energy storage devices, particularly as components of electrolytes for batteries and supercapacitors. jecst.orgresearchgate.netnasa.govmdpi.comresearchgate.netjst.go.jp

In the context of lithium-ion batteries, quaternary ammonium-based room-temperature ionic liquids (ILs) are explored as non-flammable and electrochemically stable electrolyte components. jecst.orgresearchgate.net They can be used as co-solvents with traditional carbonate electrolytes to improve safety and thermal stability. The choice of the quaternary ammonium cation and the anion influences the electrochemical performance, including the stability of the solid electrolyte interphase (SEI) on the anode. jecst.org

For supercapacitors, also known as electric double-layer capacitors (EDLCs), quaternary ammonium salts are the most common electrolyte salts. researchgate.netjst.go.jp The electrolyte's properties, such as ionic conductivity and electrochemical window, are crucial for the performance of the supercapacitor. Asymmetric quaternary ammonium salts, like triethylmethylammonium tetrafluoroborate (TEMATFB), have been shown to improve the low-temperature performance of double-layer capacitors by lowering the freezing point of the electrolyte and maintaining low equivalent series resistance (ESR). nasa.gov

Furthermore, in the emerging field of redox flow batteries, quaternary ammonium compounds are used as bromine complexing agents in hydrogen bromine redox flow batteries to enhance safety and performance. mdpi.com They are also being explored in zinc-based rechargeable batteries to improve high-rate cycling performance. mdpi.com A recent study also demonstrated the use of quaternary ammonium salts to form stable complexes with iodine species in four-electron aqueous zinc-iodine batteries, leading to improved stability and performance. nih.gov

| Energy Storage Application | Role of Quaternary Ammonium Salt | Example Compound(s) |

| Lithium-Ion Batteries | Electrolyte component (ionic liquid) | Tetraalkylammonium, Pyrrolidinium, or Piperidinium cations with TFSI or FAP anions jecst.org |

| Supercapacitors | Electrolyte salt | Tetraethylammonium tetrafluoroborate (TEATFB), Triethylmethylammonium tetrafluoroborate (TEMATFB) nasa.govmyfinechem.com |

| Hydrogen Bromine Redox Flow Batteries | Bromine complexing agent | Various quaternary ammonium halides mdpi.com |

| Zinc-Based Rechargeable Batteries | Electrolyte additive for improved cycling | Tetra-methyl-/tetra-ethyl-/tetra-propyl-ammonium cations mdpi.com |

| Zinc-Iodine Batteries | Complexing agent for iodine species | Tetrapropylammonium chloride (Pr4NCl), Tetramethylammonium chloride (Me4NCl) nih.gov |

This interactive data table outlines the diverse roles of quaternary ammonium salts in various energy storage technologies.

Electrochemical and Ionic Liquid Systems of Methyl Tributylammonium Hydrochloride

Methyl Tributylammonium (B8510715) Hydrochloride as an Ionic Liquid

Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics. nih.govmdpi.com These features make them attractive for a range of applications, including as electrolytes in electrochemical systems. nih.gov

Table 1: General Properties of Selected Quaternary Ammonium-Based Ionic Liquids

| Ionic Liquid Cation | Anion | Melting Point (°C) | Key Characteristics |

| Tetrabutylammonium (B224687) | Bromide | 103-104 | Hydrophobic, forms micelles in water nih.gov |

| Tetrabutylammonium | Propanoate | - | Used in studies of DNA interaction nih.gov |

| Tetrabutylammonium | Glutamate | - | Used in studies of DNA interaction nih.gov |

| Tetrabutylammonium | Threoninate | - | Used in studies of DNA interaction nih.gov |

| Trioctylmethylammonium | Thiosalicylate | - | Task-specific for heavy metal extraction sigmaaldrich.com |

Quaternary ammonium-based ionic liquids are frequently investigated as components of electrolytes for various electrochemical devices due to their wide electrochemical windows, thermal stability, and non-flammability. semanticscholar.orgacs.org While specific research detailing the use of MTBAC in electrolyte formulations is limited in the provided results, the broader class of tributylammonium and tetrabutylammonium salts has been explored. For instance, tetrabutylammonium-based ionic liquids have been studied for their role in stabilizing biomolecules like DNA, which could have implications for bio-electrochemical systems. nih.gov In the context of batteries, quaternary ammonium (B1175870) cations are known for their high electrochemical stability, which is a crucial property for electrolytes in high-voltage applications. semanticscholar.org

Electrochemical Processes

The electrochemical behavior of ionic liquids like MTBAC is central to their application in energy storage and chemical synthesis.

While direct contributions of MTBAC to battery and supercapacitor technologies are not detailed in the search results, the use of similar quaternary ammonium salts provides a strong indication of its potential. In batteries, ammonium-based ionic liquids are considered for their ability to form stable solid-electrolyte interphases (SEIs) and their high thermal stability. semanticscholar.org For example, electrolytes containing ammonium cations have shown promise in aqueous ammonium-ion batteries. researchgate.net In supercapacitors, ionic liquids are utilized to enable higher operating voltages and improved safety compared to conventional organic electrolytes. nih.govchemrxiv.orgresearchgate.net The choice of the cation and anion in the ionic liquid significantly impacts the electrochemical performance, including the specific capacitance and energy density of the device. nih.govchemrxiv.org

Table 2: Performance of Supercapacitors with Different Ionic Liquid Electrolytes

| Ionic Liquid Electrolyte | Electrode Material | Specific Capacitance (F/g) | Energy Density (Wh/kg) |

| [C6C1Im][EHS] | MWCNTs | 148 | 82 |

| [P4,4,4,4][EHS] | MWCNTs | 90 | 50 |

| [P6,6,6,14][EHS] | MWCNTs | 47 | 26 |

Source: chemrxiv.org Note: This table illustrates the performance of supercapacitors with various phosphonium (B103445) and imidazolium-based ionic liquids. Data for MTBAC is not available.

Quaternary ammonium salts can act as methylating agents in chemical reactions. nih.govresearchgate.netresearchgate.net In the context of electrochemistry, while the direct facilitation of electrochemical methylation by MTBAC is not explicitly described, related compounds have been studied for their role in methylation processes. For instance, trimethylanilinium salts undergo thermal degradation to produce methyl iodide, which can then act as a methylating agent. researchgate.netrsc.org The electrochemical behavior of these salts and their degradation products can be relevant to electrochemical methylation reactions. The methylation of certain compounds can also be a strategy to create fluorine-free electrolytes for high-voltage lithium metal batteries. nih.gov The role of the quaternary ammonium salt in such systems could be to act as a phase-transfer catalyst or as a source of the methyl group under specific electrochemical conditions.

Separation and Extraction Technologies Utilizing Methyl Tributylammonium Hydrochloride

Principles of Ion Exchange Processes

Ion exchange is a chemical process involving the exchange of ions between a solid substance (the ion exchanger) and a liquid solution. aquaenergyexpo.com The solid ion exchanger contains charged functional groups that are associated with mobile counter-ions. These counter-ions can be reversibly exchanged with other ions of the same charge present in the surrounding solution.

Quaternary ammonium (B1175870) salts like MTBAC are integral to the function of anion exchange resins. libretexts.orgwikipedia.org In this context, the positively charged quaternary ammonium cation is covalently bound to a polymer matrix, and the mobile counter-ion is an anion. libretexts.org These resins can be used to exchange their initial anions (often chloride or hydroxide) for other anions present in a solution passed through the resin. libretexts.orgresearchgate.net This principle is widely applied in water deionization and the separation of various anions. libretexts.org The effectiveness of the ion exchange process can be influenced by factors such as the characteristics of the resin, the concentration of the ions, and the pH of the solution. e3s-conferences.org The process allows for the selective removal and recovery of targeted ions from complex mixtures. aquaenergyexpo.come3s-conferences.org

Selective Metal Ion Extraction and Recovery

Quaternary ammonium salts, including MTBAC, are employed in hydrometallurgical processes for the selective extraction and recovery of metal ions from aqueous solutions. google.comkjmm.org These processes are crucial for purifying metals and recovering valuable metals from waste streams. kjmm.orgmdpi.com

The recovery of precious metals such as gold, platinum, and palladium from various sources, including electronic waste and spent catalysts, is of significant economic and environmental importance. mdpi.commdpi.com Hydrometallurgical methods, which involve leaching the metals into an aqueous solution followed by separation and purification, are commonly employed. kjmm.orgmdpi.com

In these processes, quaternary ammonium salts can be used to precipitate precious metal complexes from acidic halide solutions. google.com For instance, gold can be selectively recovered from multi-metal chloride solutions through anion exchange. mdpi.com The process involves the formation of anionic metal complexes in the leach solution, which are then extracted by the quaternary ammonium salt. google.comkjmm.org Studies have demonstrated the potential for high recovery rates of gold and palladium from wastewater using various extraction and biosorption techniques. nih.gov The separation of these valuable metals can be achieved through multi-step stripping processes, allowing for their individual recovery. nih.gov

Table 1: Examples of Precious Metal Recovery

| Metal | Source | Recovery Method | Key Finding |

| Gold (Au), Palladium (Pd) | Metal Wastewater | Biosorption with Galdieria sulphuraria | Over 90% of gold and palladium selectively recovered. nih.gov |

| Gold (Au), Silver (Ag) | Printed Circuit Boards | Thiourea leaching and electrodeposition | Efficient recovery of gold and silver from electronic waste. mdpi.com |

| Gold (Au) | Multi-metal chloride solutions | Anion exchange | Effective recovery from solutions with low gold concentrations. mdpi.com |

| Platinum (Pt), Palladium (Pd), Rhodium (Rh) | Spent Catalytic Converters | Precipitation from acidic halide solution | Selective precipitation of precious metals. ebrary.net |

The extraction of metal ions by quaternary ammonium salts like MTBAC is based on the formation of ion-pair complexes. In an acidic chloride solution, many metal ions form anionic chloro-complexes (e.g., [AuCl4]-, [PdCl4]2-). The positively charged quaternary ammonium cation ([R4N]+) from MTBAC then forms an ion pair with the anionic metal complex. This ion pair is soluble in an organic solvent, allowing for the transfer of the metal ion from the aqueous phase to the organic phase.

n[R4N]+(org) + [MClx]n-(aq) ⇌ ([R4N]n[MClx])(org)

Where [R4N]+ is the quaternary ammonium cation, [MClx]n- is the anionic metal complex, (org) denotes the organic phase, and (aq) denotes the aqueous phase.

Liquid-Liquid Extraction in Chemical Separations

Liquid-liquid extraction is a separation technique that relies on the differential solubility of a substance between two immiscible liquid phases. scielo.br This method is widely used in the chemical industry for purification and separation processes. researchgate.net

The separation of aromatic hydrocarbons (like benzene (B151609) and toluene) from aliphatic hydrocarbons (like hexane (B92381) and heptane) is a critical process in the petrochemical industry. researchgate.netpsu.edu Traditional methods often involve energy-intensive distillation processes. psu.edu Liquid-liquid extraction using a suitable solvent offers a more energy-efficient alternative. researchgate.netutwente.nl

Ionic liquids, including quaternary ammonium salts, have been investigated as effective solvents for this separation. researchgate.netutwente.nlntnu.noresearchgate.net Their ability to selectively dissolve aromatic compounds while having low solubility for aliphatic hydrocarbons makes them ideal for this application. utwente.nlresearchgate.net For example, methyl-tributylammonium methylsulfate (B1228091) has been tested for the separation of toluene (B28343) from heptane. ntnu.no The efficiency of the separation is determined by the selectivity and the distribution coefficient of the aromatic hydrocarbon in the ionic liquid phase. utwente.nlntnu.no Research has shown that certain ionic liquids can exhibit higher selectivities for aromatic/aliphatic separation compared to conventional solvents like sulfolane. ntnu.noresearchgate.net